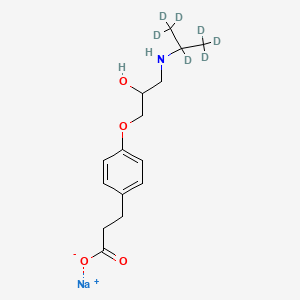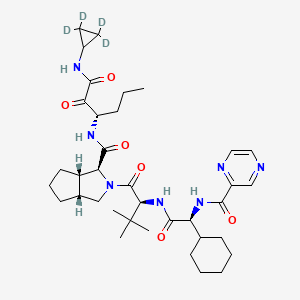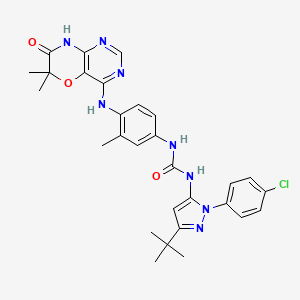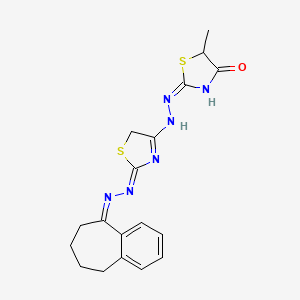
(-)-(E)-|A-Atlantone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-(E)-|A-Atlantone: is a naturally occurring sesquiterpene ketone found in various essential oils, particularly in the oils of certain species of the genus Artemisia. This compound is known for its distinctive aroma and has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(E)-|A-Atlantone typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzymatic or chemical methods. One common synthetic route includes the use of acid-catalyzed cyclization followed by oxidation to form the ketone group. The reaction conditions often involve the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of essential oils from plants of the genus Artemisia. The essential oil is then subjected to fractional distillation to isolate the compound. Alternatively, biotechnological methods involving the use of genetically engineered microorganisms to produce farnesyl pyrophosphate, which is then cyclized to form this compound, are also being explored.
Análisis De Reacciones Químicas
Types of Reactions: (-)-(E)-|A-Atlantone undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (-)-(E)-|A-Atlantone is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its antimicrobial properties, showing activity against a range of bacterial and fungal pathogens. It is also being investigated for its potential anti-inflammatory effects.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of infections and inflammatory conditions.
Industry: In the fragrance industry, this compound is used as a component in perfumes and other scented products due to its pleasant aroma.
Mecanismo De Acción
The exact mechanism of action of (-)-(E)-|A-Atlantone is not fully understood. it is believed to exert its effects through interactions with cellular membranes and enzymes. The compound may disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
(-)-α-Bisabolol: Another sesquiterpene alcohol with anti-inflammatory and antimicrobial properties.
(-)-β-Caryophyllene: A sesquiterpene with anti-inflammatory and analgesic effects.
(-)-Germacrene D: A sesquiterpene hydrocarbon with potential anticancer properties.
Uniqueness: (-)-(E)-|A-Atlantone is unique due to its specific ketone functional group and its distinct aroma. Its combination of antimicrobial and anti-inflammatory properties makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
(5E)-2-methyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]hepta-2,5-dien-4-one |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,9-10,14H,6-8H2,1-4H3/b13-10+/t14-/m1/s1 |
Clave InChI |
OJEFBZMKKJTKKK-JWAFFJSPSA-N |
SMILES isomérico |
CC1=CC[C@H](CC1)/C(=C/C(=O)C=C(C)C)/C |
SMILES canónico |
CC1=CCC(CC1)C(=CC(=O)C=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)


